molecular formula C8H6N2O B105057 4-Cinnolinol CAS No. 18514-84-6

4-Cinnolinol

Cat. No.: B105057
CAS No.: 18514-84-6
M. Wt: 146.15 g/mol
InChI Key: UFMBERDMCRCVSM-UHFFFAOYSA-N
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Description

4-Cinnolinol is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Cinnolin-4-ol, also known as 4-Cinnolinol or CINNOLIN-4(1H)-ONE, is a compound of significant interest in the field of medicinal chemistry due to its diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of Cinnolin-4-ol, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Cinnolin-4-ol derivatives have been found to inhibit the activity of human neutrophil elastase (HNE), a serine protease that plays a crucial role in many physiological processes . The compound’s interaction with HNE represents its primary target of action .

Mode of Action

Cinnolin-4-ol derivatives act as reversible competitive inhibitors of HNE . They bind to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction leads to a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of HNE by Cinnolin-4-ol impacts several biochemical pathways. HNE is involved in many physiological processes, including blood coagulation, apoptosis, and inflammation . By inhibiting HNE, Cinnolin-4-ol can potentially modulate these processes.

Result of Action

The inhibition of HNE by Cinnolin-4-ol can lead to various molecular and cellular effects. Given HNE’s role in physiological processes such as inflammation and apoptosis, the compound’s action could potentially modulate these processes .

Biological Activity

4-Cinnolinol, a derivative of cinnoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a cinnoline ring with a hydroxyl group at the fourth position. This structural feature contributes to its biological activity, making it a candidate for various therapeutic applications. The compound has demonstrated significant pharmacological potential, particularly in anticancer, antibacterial, antifungal, and anti-inflammatory contexts.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The mechanism involves interaction with tubulin, disrupting microtubule formation, which is crucial for cell division.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
COLO2050.32Induction of apoptosis via tubulin binding
H4600.89Microtubule disruption
Hep3B0.45Cell cycle arrest (G2/M phase)

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .

2. Antibacterial Activity

This compound has also been studied for its antibacterial effects against various pathogens. It shows strong activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's effectiveness varies with different substituents on the cinnoline ring; halogen substitutions generally enhance antibacterial activity .

3. Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity.

Table 3: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans10
Aspergillus niger15

These results suggest that modifications to the cinnoline structure can significantly influence antifungal potency .

4. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

The primary mechanism through which this compound exerts its biological effects involves:

  • Tubulin Binding: Similar to other anticancer agents, it binds to tubulin, preventing microtubule polymerization.
  • Cytokine Modulation: Inhibition of cytokine production contributes to its anti-inflammatory properties.
  • Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A: A study published in Pharmaceutical Research examined the efficacy of this compound in a mouse model of cancer. Results indicated significant tumor reduction compared to control groups.
  • Case Study B: Research on its antibacterial properties showed that formulations containing this compound were effective against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Properties

IUPAC Name

1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBERDMCRCVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236364
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-66-1, 18514-84-6
Record name 4-Cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cinnolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydrocinnolin-4-one
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Record name 4-CINNOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the predominant tautomeric form of Cinnolin-4-ol in solution?

A1: NMR studies have definitively shown that Cinnolin-4-ol (also known as Cinnolin-4(1H)-one or 4-Cinnolinol) exists primarily in the Cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution. This was confirmed by comparing its NMR spectra with those of its O-methyl and N-methyl derivatives. []

Q2: Can Cinnolin-4(1H)-one be synthesized efficiently?

A2: Yes, a practical synthetic route involves the base-catalyzed cyclization of 2-nitrophenacylidene phenylhydrazones. This reaction proceeds via intramolecular nucleophilic displacement of the nitro group, efficiently yielding 3-substituted 1-phenylcinnolin-4(1H)-ones. []

Q3: How does the structure of Cinnolin-4(1H)-one derivatives impact their interaction with human neutrophil elastase (HNE)?

A3: Cinnoline derivatives can act as reversible competitive inhibitors of HNE. [] Molecular docking studies reveal that the interaction depends on the substituent at the C-4 position:

  • C-4 ester derivatives: The Ser195 hydroxyl group targets the ester function. []

Q4: Has the anti-inflammatory potential of Cinnolin-4(1H)-one derivatives been investigated?

A4: Yes, certain substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, incorporating the Cinnolin-4(1H)-one moiety, have demonstrated promising anti-inflammatory activity in the carrageenan-induced paw edema test in rats. []

Q5: Are there any studies exploring the central nervous system (CNS) activity of Cinnolin-4(1H)-one derivatives?

A5: Yes, cinnolinylisobenzofuranones, which are essentially 1-(3-phthalidyl)cinnolin-4(1H)-ones, have been synthesized and evaluated for CNS activity. These compounds were found to induce a loss of muscular control in mice. [, ]

Q6: What are the electrochemical properties of Cinnolin-4(1H)-one?

A6: Computational studies using Density Functional Theory (DFT) have shed light on the redox behavior of Cinnolin-4(1H)-one in the aqueous phase. Notably, Cinnolin-4(1H)-one exhibits a lower reduction potential compared to its 2,3-dihydro derivative. []

Q7: Have any Cinnolin-4(1H)-one derivatives shown potential as dual inhibitors?

A7: Yes, 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives have been identified as potential dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). These enzymes are implicated in metabolic disorders. []

Q8: Are there any applications of Cinnolin-4(1H)-one derivatives in medicinal chemistry?

A8: Research suggests potential applications in:

  • Anti-malarial agents: Derivatives like 4-(4-diethylamino-1-methylbutylamino)-3-phenylquinolines, synthesized using Cinnolin-4-ol 1-oxides, have shown antimalarial activity in mice and chicks. []
  • Anti-inflammatory and analgesic agents: Certain substituted pyrazolo[3,4-d]pyrimidin-4-ones incorporating the Cinnolin-4(1H)-one moiety have demonstrated promising anti-inflammatory activity. []
  • Dual PTP1B/TC-PTP inhibitors: 3-(Hydroxymethyl)cinnoline-4(1H)-ones are being explored as potential therapeutics for metabolic disorders due to their dual inhibitory activity against PTP1B and TC-PTP. []

Q9: What is known about the metabolism of Cinnolin-4(1H)-one?

A9: While specific metabolic pathways haven't been extensively detailed within the provided research, oxidation of related compounds like 5- and 8-nitrocinnoline, leading to the formation of various oxides and indazole derivatives, suggests potential metabolic transformations for Cinnolin-4(1H)-one as well. []

Q10: What analytical techniques are commonly used to characterize Cinnolin-4(1H)-one and its derivatives?

A10: Commonly employed techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This is crucial for structural elucidation, particularly for distinguishing between tautomers and analyzing the effects of substituents. [, ]
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]
  • Mass spectrometry: Used for determining molecular weight and analyzing fragmentation patterns. []
  • Elemental analysis: Confirms the elemental composition of the synthesized compounds. []

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